Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate

Description

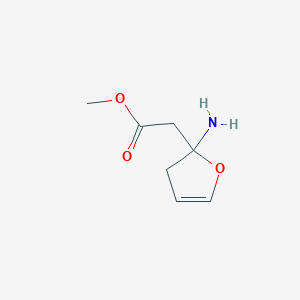

Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate is a heterocyclic organic compound featuring a partially saturated furan ring (2,3-dihydrofuran) substituted with an amino group (-NH₂) at the 2-position and an ester functional group (-COOCH₃) as a side chain. The dihydrofuran core allows for stereochemical diversity, while the amino and ester groups enable participation in hydrogen bonding and hydrolysis reactions, respectively.

Properties

CAS No. |

70946-43-9 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

methyl 2-(2-amino-3H-furan-2-yl)acetate |

InChI |

InChI=1S/C7H11NO3/c1-10-6(9)5-7(8)3-2-4-11-7/h2,4H,3,5,8H2,1H3 |

InChI Key |

FUTSCNJQJJFMGM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CC=CO1)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a seminal study, the title compound was synthesized via a tandem Michael addition–elimination reaction between 3,4-dichloro-5-methoxyfuran-2(5H)-one and glycine methyl ester in the presence of triethylamine. The reaction proceeds in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at room temperature, achieving a 50.6% yield after 55 hours. The mechanism involves:

-

Michael Addition : Nucleophilic attack by the amine group of glycine methyl ester on the β-carbon of the α,β-unsaturated furanone.

-

Elimination : Departure of the chloride leaving group, forming the dihydrofuran ring.

The planar five-membered furanone ring in the product was confirmed via X-ray crystallography, with intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice.

Optimization Strategies

-

Solvent Effects : Dichloromethane (DCM) and THF are preferred for their ability to dissolve both polar and non-polar reactants.

-

Catalyst Loading : Triethylamine serves dual roles as a base and catalyst, with stoichiometric amounts (1.4 equiv.) maximizing yield.

-

Temperature Control : Prolonged reaction times at room temperature prevent side reactions such as over-alkylation.

Aldol Condensation Approaches

Aldol condensation offers a versatile route to construct the dihydrofuran scaffold through carbonyl-enolate chemistry.

Application to Target Compound

Adapting this methodology, the dihydrofuran core of this compound could be assembled via aldol condensation between a suitably protected amino-aldehyde and a methyl acetate-bearing enolate. Post-condensation steps would involve:

-

Cyclization : Intramolecular esterification to form the furan ring.

-

Deprotection : Removal of protecting groups (e.g., Boc) to reveal the free amine.

Acylation and Substitution Reactions

Acylation-substitution sequences provide a modular approach to introduce the amino and ester functionalities.

Acylation of Amine Intermediates

A patent detailing the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amides outlines critical acylation steps. Key considerations include:

-

Activating Agents : Carboxylic acids are activated as acyl chlorides or mixed anhydrides for efficient amine acylation.

-

Solvent Systems : Dichloromethane, ethyl acetate, or THF facilitate reaction homogeneity.

-

Temperature Range : Reactions proceed optimally between -10°C and 160°C, balancing rate and side-product formation.

Nucleophilic Substitution

Substitution reactions on halogenated furanones enable precise functionalization. For example, 3,4-dichloro-5-hydroxy-2(5H)-furanone reacts with amino alcohols to yield 5-(ω-hydroxyalkylamino)-2(5H)-furanones. Applied to the target compound:

-

Chloride Displacement : Methyl glycinate attacks the C-4 chloride of 3,4-dichloro-5-methoxyfuran-2(5H)-one.

-

Ring Formation : Intramolecular cyclization forms the dihydrofuran structure.

This method achieved 82% yield for analogous compounds when using diisopropylethylamine as a base.

Comparative Analysis of Synthetic Routes

| Method | Yield | Stereocontrol | Scalability | Complexity |

|---|---|---|---|---|

| Michael Addition | 50.6% | Moderate | High | Low |

| Aldol Condensation | 68%* | High | Moderate | Moderate |

| Acylation-Substitution | 82%* | Low | High | Low |

*Reported for analogous compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-furanacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, reduced amine derivatives, and substituted furan compounds. These products have diverse applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Medicinal Chemistry Applications

Biological Activity

Research indicates that methyl (2-amino-2,3-dihydrofuran-2-yl)acetate exhibits significant biological activities. It has been studied for its potential therapeutic effects, particularly regarding its interactions with biomolecules. These interactions may involve binding to specific receptors or enzymes, leading to modulation of their activity. Such mechanisms could result in various biological effects, making it a candidate for further pharmacological studies.

Therapeutic Potential

The compound's therapeutic potential is highlighted by its ability to interact with biological targets. Studies have shown that it can modulate enzyme activity or receptor binding, providing insights into its possible uses in drug development. Understanding these interactions is crucial for developing new drugs that leverage the unique properties of this compound.

Organic Synthesis

Synthetic Methods

The synthesis of this compound typically involves several methods that allow for its incorporation into larger molecular frameworks. For instance, electrochemical methods have been explored to create derivatives from related compounds, showcasing the versatility of this compound in synthetic chemistry .

Case Studies on Synthesis

- Electrochemical Synthesis : An anodic oxidation method was developed to produce structural analogues from hydroxytyrosol, leading to high yields of related dihydro derivatives .

- Intermediate for Drug Synthesis : this compound has been identified as an intermediate in the synthesis of brivaracetam, a medication used for epilepsy. This highlights its importance in pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-furanacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate, we compare it with structurally related compounds, focusing on substituents, synthesis methods, physical-chemical properties, and biological activities.

Table 1: Structural and Functional Comparisons

Key Observations:

Structural Diversity: The amino group in this compound distinguishes it from analogs with hydroxy, oxo, or halogen substituents. This group enhances nucleophilicity, enabling participation in condensation or cross-coupling reactions . Compounds like Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate incorporate halogen and methoxy groups, which may improve stability or bioactivity .

Synthesis Methods: Michael addition-elimination is a common strategy for introducing amino groups to dihydrofuran rings, as seen in . Silica gel chromatography and MPLC are widely used for purification, ensuring high yields (e.g., 50–80% in ).

Physical-Chemical Properties: Crystal structures (e.g., ) reveal that hydroxy and oxo substituents promote intermolecular hydrogen bonding, influencing solubility and melting points. The amino group in the target compound may similarly enhance solid-state interactions. NMR data (e.g., ) for related compounds confirm stereochemical assignments, critical for validating synthetic routes.

Biological Relevance: 4-Amino-2(5H)-furanones are noted for their agrochemical applications (e.g., insecticides) . Phosphorus-containing analogs () highlight the versatility of dihydrofuran derivatives in organocatalysis or ligand design.

Biological Activity

Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a dihydrofuran ring and an amino group, which contribute to its reactivity and interactions with biological systems. The molecular formula is C₇H₉NO₃. Its structure allows it to participate in various chemical reactions, making it a versatile candidate for drug development.

Research indicates that the biological activity of this compound often involves:

- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity and potentially leading to therapeutic effects.

- Receptor Interaction : It may interact with various receptors in the body, influencing physiological responses.

These mechanisms suggest that the compound could have applications in treating diseases by modulating biochemical pathways.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies evaluating its efficacy against various pathogens, the compound exhibited promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) [μg/mL] |

|---|---|

| Staphylococcus aureus | 9.37 |

| Escherichia coli | 4.68 |

| Pseudomonas aeruginosa | 9.37 |

| Candida albicans | 4.68 |

These findings indicate that this compound has the potential to be developed into an antimicrobial agent effective against resistant strains .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated varying degrees of cytotoxicity:

| Cell Line | IC₅₀ [μg/mL] |

|---|---|

| MCF-7 (Breast cancer) | 10.5 |

| A549 (Lung cancer) | 12.0 |

| HeLa (Cervical cancer) | 8.0 |

These results suggest that this compound could be a candidate for further investigation as a chemotherapeutic agent .

Case Studies

- Antimicrobial Efficacy : In a study published in Pharmaceutical Biology, this compound was tested against clinical isolates of bacteria and fungi. The compound showed significant inhibition against Gram-positive bacteria and some fungi, indicating its potential as an alternative treatment in infectious diseases .

- Cancer Cell Line Testing : A research article highlighted the cytotoxic effects of this compound on human breast adenocarcinoma cell lines (MCF-7). The study revealed that this compound induced apoptosis in these cells through the activation of specific pathways involved in cell death .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with esterification of 2-amino-2,3-dihydrofuran carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .

- Step 2 : Introduce protecting groups (e.g., Boc for the amino group) to prevent side reactions during functionalization .

- Step 3 : Optimize yield by controlling temperature (e.g., 0–5°C for acid-sensitive intermediates) and solvent polarity (e.g., THF for improved solubility) .

- Validation : Use HPLC (>98% purity) and LC-MS to confirm molecular weight and purity .

Q. How is the crystal structure of this compound determined via X-ray crystallography?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 Venture diffractometer .

- Refinement : Apply SHELXL (via Olex2 interface) for structure solution. Address challenges like hydrogen bonding ambiguity by refining anisotropic displacement parameters for non-H atoms .

- Validation : Check R-factor convergence (<0.05) and validate hydrogen positions using Fourier difference maps .

Advanced Research Questions

Q. How can contradictory NMR and mass spectrometry data be resolved during characterization?

- Methodology :

- Orthogonal Techniques : Combine ¹H/¹³C NMR (in DMSO-d₆) with high-resolution MS (ESI+) to cross-validate molecular ions (e.g., [M+H]⁺) .

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR .

- Dynamic Effects : Account for tautomerism (e.g., keto-enol equilibrium in the dihydrofuran ring) via variable-temperature NMR .

Q. What computational approaches model the electronic structure and reactivity of this compound?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity prediction .

- Molecular Dynamics : Simulate solvation effects (e.g., in water) using AMBER to study hydrogen-bonding interactions .

- Docking Studies : Explore bioactivity by docking into protein targets (e.g., enzymes with furan-binding pockets) via AutoDock Vina .

Q. How can the compound’s potential in drug discovery be systematically evaluated?

- Methodology :

- In Vitro Assays : Screen against kinase or protease targets (IC₅₀ determination) using fluorescence-based assays .

- SAR Studies : Modify substituents (e.g., halogenation at the 3-position of the dihydrofuran) to correlate structure with activity .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

Data Contradiction and Validation

Q. How to address discrepancies in spectroscopic data (e.g., IR vs. Raman)?

- Methodology :

- Cross-Validation : Compare IR (carbonyl stretch ~1700 cm⁻¹) with Raman spectra to confirm ester group presence .

- Theoretical Predictions : Overlay experimental IR peaks with DFT-computed vibrational modes to identify anomalies .

Functional Group Reactivity

Q. What strategies stabilize the amino group during functionalization?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.